molecular formula C12H14N2OS B11873759 2-Butylsulfanyl-1H-quinazolin-4-one CAS No. 6956-60-1

2-Butylsulfanyl-1H-quinazolin-4-one

Cat. No.: B11873759
CAS No.: 6956-60-1
M. Wt: 234.32 g/mol
InChI Key: CSRKFNCZGRRGHV-UHFFFAOYSA-N
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Description

2-(Butylthio)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a butylthio group at the 2-position of the quinazolinone ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production methods for 2-(Butylthio)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Butylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylthio group enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)quinazolin-4(3H)-one
  • 2-(Ethylthio)quinazolin-4(3H)-one
  • 2-(Propylthio)quinazolin-4(3H)-one

Uniqueness

The presence of the butylthio group in 2-(Butylthio)quinazolin-4(3H)-one distinguishes it from other similar compounds. This group enhances its lipophilicity, which can improve its bioavailability and interaction with biological targets. Additionally, the butylthio group may confer unique chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

6956-60-1

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2-butylsulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N2OS/c1-2-3-8-16-12-13-10-7-5-4-6-9(10)11(15)14-12/h4-7H,2-3,8H2,1H3,(H,13,14,15)

InChI Key

CSRKFNCZGRRGHV-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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